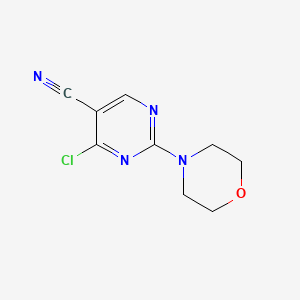
4-Chloro-2-morpholinopyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-morpholinopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H9ClN4O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-morpholinopyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-morpholinopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Applications De Recherche Scientifique
4-Chloro-2-morpholinopyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential anticancer agent targeting epidermal growth factor receptor (EGFR) and other kinases.
Biological Research: The compound has shown cytotoxic activities against various human tumor cell lines, making it a candidate for further drug development.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-morpholinopyrimidine-5-carbonitrile involves its interaction with specific molecular targets such as kinases. It acts as an ATP mimetic, inhibiting the activity of kinases like EGFR, which are involved in cell proliferation and survival pathways . This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Chloro-2-morpholinopyrimidine-5-carbonitrile is unique due to its morpholine ring, which enhances its solubility and bioavailability compared to other pyrimidine derivatives. This structural feature also contributes to its specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H9ClN4O |
|---|---|
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
4-chloro-2-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7(5-11)6-12-9(13-8)14-1-3-15-4-2-14/h6H,1-4H2 |
Clé InChI |
BKZPYUYMGJRKFT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C(C(=N2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


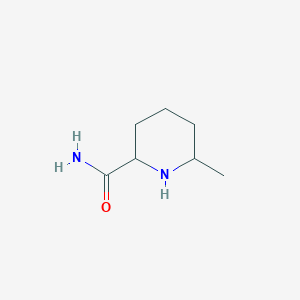

![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
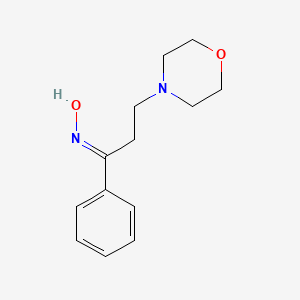

![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
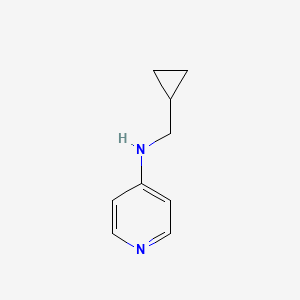
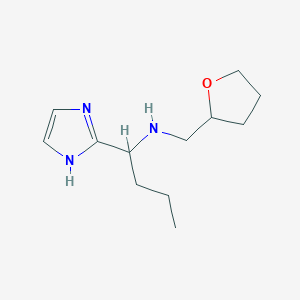
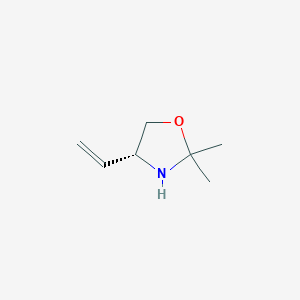
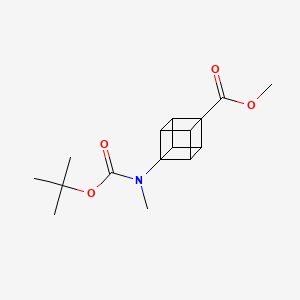

![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)

